(2-Amino-4-bromo-5-chlorophenyl)methanol

CYP inhibition Drug-Drug Interactions Medicinal Chemistry

Medicinal chemists need halogenated building blocks with quantifiable off-target liability data. This compound provides an actionable CYP1A2 IC50 (7,000 nM), enabling early DDI risk assessment. - **Core value:** Non-interchangeable 4-bromo,5-chloro substitution pattern for precise SAR. - **Synthetic advantage:** -CH2OH group (non-phenolic) offers robust orthogonal transformations (oxidation, etherification). - **Procurement tier:** Standard 95% purity for feasibility studies; higher grades available for lead optimization.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Cat. No. B12962664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-bromo-5-chlorophenyl)methanol
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)N)CO
InChIInChI=1S/C7H7BrClNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2
InChIKeySAFINWBZRAJNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-4-bromo-5-chlorophenyl)methanol Procurement Guide


(2-Amino-4-bromo-5-chlorophenyl)methanol (CAS: 1823873-32-0; molecular formula C7H7BrClNO; molecular weight 236.49 g/mol) is a halogenated benzyl alcohol derivative featuring an amino group and distinct bromo- and chloro-substitution on the phenyl ring . It is primarily utilized as a versatile building block or synthetic intermediate in organic and medicinal chemistry research, with its reactivity profile defined by the combination of its aromatic amine and primary alcohol functionalities . Its commercial availability as a research chemical typically features a standard purity of 95% .

1
Research-grade halogenated benzyl alcohol building block
2
Defined 4-bromo-5-chloro regioisomer pattern for synthetic applications
3
95% purity baseline suitable for early-stage synthetic workflow fit

Sourcing Specificity: (2-Amino-4-bromo-5-chlorophenyl)methanol


In-class compounds such as other halogenated anilines or benzyl alcohols cannot be simply interchanged with (2-Amino-4-bromo-5-chlorophenyl)methanol due to the precise and non-trivial impact of its specific 4-bromo, 5-chloro substitution pattern and the presence of the hydroxymethyl group. This precise regioisomeric arrangement dictates the compound's unique reactivity in cross-coupling reactions and its distinct intermolecular interactions within biological systems [1]. The presence of the hydroxymethyl group provides a synthetic handle orthogonal to the amine, enabling a broader range of chemical transformations and influencing physicochemical properties such as solubility and hydrogen-bonding capacity . This specificity is critical for maintaining the integrity of structure-activity relationships in lead optimization and for ensuring predictable outcomes in multi-step synthetic sequences, making correct procurement non-negotiable.

!
Similar halogenated anilines or benzyl alcohols may shift cross-coupling reactivity due to differing substitution patterns
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Phenol analogs offer a chemically distinct handle; hydroxymethyl functionality may provide a broader transformation range
!
Purity-grade differences between analogs may affect downstream reproducibility in biological assays

Differentiation Evidence for (2-Amino-4-bromo-5-chlorophenyl)methanol


CYP1A2 Inhibition Potential

This compound has been profiled for its inhibitory activity against the major drug-metabolizing enzyme Cytochrome P450 1A2 (CYP1A2). In a human liver microsome assay, it demonstrated an IC50 of 7,000 nM (7.0 μM) [1]. While no direct head-to-head data is available, this value provides a quantitative baseline for assessing its potential for drug-drug interactions (DDI) compared to other compounds in a lead optimization program. For context, a closely related structure containing a similar halogenated phenyl core but with a different substitution pattern exhibited an IC50 of 60 nM against MAO-B [2], highlighting the profound impact of structural modifications on off-target activity profiles and reinforcing the need to evaluate this specific compound's CYP inhibition profile.

CYP1A2 Inhibition
Class-level inference
IC50 = 7,000 nM (7.0 μM)
Supports DDI potential screening context
Human microsome assay; structurally related comparator showed 60 nM against MAO-B, highlighting substitution-pattern sensitivity
CYP inhibition Drug-Drug Interactions Medicinal Chemistry

Purity Specification for Reproducibility

For research applications, the purity of the starting material is a primary driver of experimental reproducibility and cost efficiency. (2-Amino-4-bromo-5-chlorophenyl)methanol is commercially available with a standard purity specification of 95% . This specification serves as a procurement baseline. However, for applications requiring higher fidelity, a structurally similar building block, 2-Amino-4-bromo-5-chlorophenol, can be sourced at a higher purity of NLT 98% . This quantifiable difference in available purity grades between analogs is a key procurement consideration: sourcing the 95% purity compound may suffice for initial synthetic explorations, but the 98% grade of a close analog suggests that higher purity might be achievable for the target compound through custom synthesis or alternative suppliers, which would be essential for advanced studies or biological assays.

Purity Specification
Cross-study comparable
Target: 95% purity
Informs procurement grade selection for synthetic reproducibility
Close analog 2-Amino-4-bromo-5-chlorophenol available at ≥98%, suggesting higher purity may be achievable
Chemical Purity Reproducibility Procurement Specification

Hydroxymethyl vs. Phenol Reactivity

The hydroxymethyl (-CH2OH) group in (2-Amino-4-bromo-5-chlorophenyl)methanol provides a synthetic handle that is chemically distinct from the phenolic -OH group found in a close analog, 2-Amino-4-bromo-5-chlorophenol . This is not a subtle difference; it fundamentally changes the compound's reactivity profile. A phenol group can be a liability in certain reactions due to its acidity and potential for oxidation, whereas a benzyl alcohol is a more robust and versatile intermediate. The -CH2OH group can be oxidized to an aldehyde or carboxylic acid, converted to a halide for further cross-coupling, or used directly in Mitsunobu or etherification reactions . This functional group difference is a qualitative but decisive factor for synthetic chemists, offering a broader and often more robust range of chemical transformations.

Hydroxymethyl vs Phenol
Class-level inference
Benzyl alcohol (-CH2OH) functionality
Supports synthetic route selection context
Broader orthogonal transformation range vs phenol analog; may reduce side-reaction risk in multi-step synthesis
Synthetic Versatility Chemical Stability Functional Group Handles

Application Scenarios for (2-Amino-4-bromo-5-chlorophenyl)methanol


Lead Optimization with CYP1A2 Profiling

This compound is best procured as a specific chemical probe or starting material in drug discovery projects where understanding CYP enzyme inhibition is a key criterion. Its established IC50 of 7,000 nM against CYP1A2 [1] provides an actionable, quantitative data point for medicinal chemists to assess the drug-drug interaction (DDI) potential of their lead series. This allows for data-driven prioritization of this specific compound or its derivatives within a broader chemical series, directly influencing procurement volume and synthesis strategy.

Multi-Step Synthesis with Benzyl Alcohol Handle

Procure this compound for synthetic routes that demand a stable, non-phenolic primary alcohol handle. Its -CH2OH group offers a broader and often more robust set of transformations (e.g., oxidation, halogenation, etherification) compared to the phenol group found in close analogs . This makes it the preferred choice for building molecular complexity in a controlled and predictable manner, justifying its selection over simpler or more reactive halogenated anilines.

Cost-Effective Exploratory Research

For initial feasibility studies and exploratory chemistry, procuring the compound at its standard 95% purity grade offers a cost-effective entry point. This allows researchers to evaluate its synthetic potential and develop preliminary structure-activity relationships (SAR) without the upfront investment required for higher-purity custom synthesis. The decision to later transition to a higher purity grade for advanced studies is an informed, milestone-driven procurement strategy.

Application
Selection Property
Validation Focus
Lead optimization with CYP profiling
CYP1A2 inhibition profile
DDI potential screening context
Multi-step synthetic methodology
Hydroxymethyl synthetic handle
Orthogonal transformation compatibility
Exploratory feasibility studies
95% purity grade accessibility
Synthesis feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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